molecular formula C25H32O7 B10754067 Strophanthidinic acid lactone acetate

Strophanthidinic acid lactone acetate

Cat. No.: B10754067
M. Wt: 444.5 g/mol
InChI Key: RPIVIODUUUOQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strophanthidinic acid lactone acetate is a derivative of strophanthidin, a cardenolide glycoside found in the seeds of certain Strophanthus species. These compounds are known for their potent cardioactive properties and have been used historically as arrow poisons and in traditional medicine for treating heart conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Strophanthidinic acid lactone acetate can be synthesized through a series of chemical reactions involving strophanthidin. The process typically involves the acetylation of strophanthidinic acid to form the acetate derivative. This reaction is carried out under controlled conditions using acetic anhydride and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound involves the extraction of strophanthidin from Strophanthus seeds, followed by chemical modification to produce the desired acetate derivative. The extraction process includes solvent extraction, purification, and crystallization steps to isolate strophanthidin before it undergoes acetylation .

Chemical Reactions Analysis

Types of Reactions

Strophanthidinic acid lactone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce different oxidized derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Strophanthidinic acid lactone acetate has several scientific research applications:

    Chemistry: It is used as a model compound for studying cardenolide glycosides and their chemical properties.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research focuses on its potential therapeutic applications, particularly in treating heart conditions.

    Industry: It is used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

Strophanthidinic acid lactone acetate exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound’s molecular targets include the sodium-potassium ATPase enzyme and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Strophanthidin: The parent compound from which strophanthidinic acid lactone acetate is derived.

    Ouabain: Another cardenolide glycoside with similar cardioactive properties.

    Digoxin: A well-known cardiac glycoside used in clinical practice.

Uniqueness

Strophanthidinic acid lactone acetate is unique due to its specific chemical structure, which includes an acetate group. This modification can alter its pharmacokinetic and pharmacodynamic properties, potentially offering advantages over other similar compounds in terms of efficacy and safety .

Properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

[15-hydroxy-8-methyl-2-oxo-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.8.0.01,15.04,8.04,12]nonadecan-17-yl] acetate

InChI

InChI=1S/C25H32O7/c1-14(26)31-16-3-9-24-18-4-7-22(2)17(15-11-20(27)30-13-15)6-10-25(22,32-21(24)28)19(18)5-8-23(24,29)12-16/h11,16-19,29H,3-10,12-13H2,1-2H3

InChI Key

RPIVIODUUUOQDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC23C4CCC5(C(CCC5(C4CCC2(C1)O)OC3=O)C6=CC(=O)OC6)C

Origin of Product

United States

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